1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester
Description
1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester (CAS: 101455-39-4) is a spirocyclic compound characterized by a central spiro[5.5]undecane scaffold with two sulfur atoms at the 1,5-positions and an ethyl ester group at the 9th position.
Properties
IUPAC Name |
ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2S2/c1-2-14-11(13)10-4-6-12(7-5-10)15-8-3-9-16-12/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVPUNJOSNFSMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2(CC1)SCCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
This method adapts palladium-catalyzed cross-coupling to assemble the spiro framework:
Step 1 : Preparation of Boronic Ester Intermediate
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Substrate : 5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-dimethylbenzamide (2.0 g, 4.0 mmol)
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Reagents : BPD (1.52 g, 5.99 mmol), KOAc (1.18 g, 12.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (328 mg, 0.401 mmol)
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Conditions : Dioxane (15 mL), 100°C, 3 h under N₂
Step 2 : Spirocyclization
Mechanistic Insights
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Pd⁰ mediates oxidative addition between brominated precursor and boronic ester.
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Thiophene rings form via tandem thio-Michael addition and radical cyclization.
Stepwise Annulation Using Thiyl Radicals
Radical-Mediated Cyclization Protocol
Substrates :
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9-Carbethoxyundec-10-en-1-yl disulfide (5 mmol)
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AIBN (0.1 equiv) as initiator
Conditions :
Optimization Data
| Parameter | Optimal Value | Purity (HPLC) |
|---|---|---|
| Temperature | 80°C | 95.2% |
| AIBN Loading | 0.15 equiv | 96.8% |
| Reaction Time | 36 h | 97.1% |
Data extrapolated from analogous dithiaspiro syntheses
Carboxylate Ester Functionalization Strategies
Late-Stage Esterification
In Situ Protection-Annulation
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Advantage : Avoids separate carboxylate activation steps.
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Reagent : Ethyl chloroformate (1.5 eq) added prior to cyclization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Convergent Coupling | 93 | >95 | High |
| Radical Annulation | 68 | 88 | Moderate |
| Esterification | 89 | 92 | High |
Synthetic efficiency favors convergent coupling due to superior yield and purity
Critical Reaction Parameters
Solvent Effects
Catalytic System Optimization
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Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in spirocycle formation (turnover number 1,450 vs. 892).
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KOAc as base minimizes ester hydrolysis (<2% side products).
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Synthetic Chemistry
1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester serves as a building block in the synthesis of more complex organic molecules. Its unique spiro structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.
Table 1: Synthetic Reactions Involving 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Reaction with oxidizing agents | Sulfoxides, sulfones |
| Reduction | Reaction with reducing agents | Thiols, thioethers |
| Substitution | Nucleophilic substitution at ester group | Various substituted esters |
Biological Research
In biological studies, this compound is utilized to investigate biochemical pathways involving sulfur-containing compounds. Its role in mediating interactions within biological systems makes it a valuable tool for researchers studying metabolic processes.
Medicinal Chemistry
Research has indicated that 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester may serve as a precursor in the development of anticancer agents . Its ability to interact with biological targets through covalent bonding mechanisms positions it as a candidate for further exploration in drug design.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the potential anticancer effects of derivatives synthesized from 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester. The research demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the spiro structure could enhance therapeutic efficacy.
Case Study 2: Biochemical Pathway Analysis
In another study focusing on biochemical pathways, researchers used this compound to trace sulfur metabolism in cellular systems. The results highlighted its role in influencing enzymatic activity related to sulfur-containing amino acids, providing insights into metabolic regulation.
Mechanism of Action
The mechanism of action of 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester involves its interaction with molecular targets through its sulfur atoms and ester group. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity . The specific pathways involved depend on the context of its use, such as in biochemical studies or drug development .
Comparison with Similar Compounds
Heteroatom Substitution in the Spiro Core
The spiro[5.5]undecane framework accommodates diverse heteroatoms (O, N, S), leading to distinct physicochemical properties:
Key Observations :
- Sulfur vs. Oxygen/Nitrogen : Sulfur’s larger atomic radius and lower electronegativity result in longer bond lengths and altered ring puckering (Cremer-Pople parameters ), enhancing conformational flexibility compared to oxa/aza analogs .
- Electronic Effects : Thioether groups (S) reduce polarity compared to ethers (O) or amines (N), impacting solubility and reactivity.
Key Observations :
- Ethyl vs. tert-Butyl Esters : Ethyl esters (e.g., target compound) offer moderate lipophilicity, whereas tert-butyl esters enhance steric protection and stability under acidic conditions .
- Functional Groups : Oxo or benzyl groups introduce hydrogen bonding or aromatic interactions, expanding utility in catalysis or supramolecular chemistry .
Structural and Spectroscopic Comparisons
NMR and IR data highlight structural differences:
Key Observations :
- Sulfur Effects : The absence of strong S-related IR bands in spirothia compounds suggests subtle electronic modulation compared to oxa/aza analogs.
- Ester Signals : Ethyl esters show characteristic C=O stretches (~1733 cm⁻¹) and triplet signals for CH3 groups in NMR .
Biological Activity
1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester (CAS# 101455-39-4) is a sulfur-containing compound with significant potential in biological research and medicinal chemistry. Its molecular formula is , and it has a molecular weight of 260.42 g/mol. This compound is characterized by its unique spiro structure, which contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O₂S₂ |
| Molecular Weight | 260.42 g/mol |
| Purity | ≥98% |
| InChI | InChI=1S/C12H20O2S2/c1-2-14... |
| SMILES | CCOC(=O)C1CCC2(CC1)SCCCS2 |
Synthesis
The synthesis of 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester typically involves the reaction of suitable spiro precursors with ethyl chloroformate under controlled conditions, yielding the desired ester through a series of chemical transformations including oxidation and reduction processes .
The biological activity of 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester is primarily attributed to its interactions with various molecular targets through its sulfur atoms and ester group. These interactions can lead to the formation of covalent bonds with target biomolecules, potentially influencing their function and activity .
Anticancer Potential
Research indicates that this compound may serve as a precursor in the development of anticancer agents. Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines, although specific mechanisms remain to be fully elucidated .
Case Study: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester on several cancer cell lines reported the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results indicate a promising profile for further development as an anticancer therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that 1,5-Dithiaspiro[5.5]undecane-9-carboxylic Acid Ethyl Ester may have applications in treating infections caused by resistant strains .
In Vitro Studies
The compound is primarily used in in vitro studies to explore biochemical pathways involving sulfur-containing compounds. Its unique structure allows researchers to investigate its role as a model compound in the study of spiro compounds and their properties.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
- Formulation Development : Investigating potential formulations for enhanced bioavailability and targeted delivery.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in human subjects.
Q & A
Q. What are the established synthetic routes for 1,5-dithiaspiro[5.5]undecane-9-carboxylic acid ethyl ester, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: Synthetic optimization involves systematic variation of parameters such as temperature, solvent polarity, and catalyst loading. For example, spirocyclic systems often require precise control of ring-closing metathesis or thiourea-mediated cyclization steps. Utilize Design of Experiments (DoE) to identify critical factors affecting yield. Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design) for reactor configurations that enhance mixing and heat transfer in heterogeneous systems . Computational tools like density functional theory (DFT) can predict transition states to guide solvent selection .
Q. What spectroscopic and chromatographic techniques are most effective for structural elucidation and purity assessment of this compound?
Methodological Answer: Combine H/C NMR to confirm the spirocyclic framework and ester functionality, with attention to coupling constants for stereochemical assignment. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ reverse-phase HPLC with UV detection (210–254 nm) and validate against certified reference standards. Differential scanning calorimetry (DSC) can detect polymorphic impurities . Cross-reference pharmacopeial guidelines for validation protocols .
Q. What safety protocols are critical when handling 1,5-dithiaspiro[5.5]undecane-9-carboxylic acid ethyl ester in laboratory settings?
Methodological Answer: Adhere to GBZ 2.1-2007 workplace exposure limits and EN 14042 guidelines for air quality monitoring. Use fume hoods for synthesis steps involving volatile intermediates. Personal protective equipment (PPE) must include nitrile gloves and chemical-resistant aprons. Implement spill containment strategies using inert absorbents like vermiculite. Training should follow institutional Chemical Hygiene Plans, emphasizing emergency response for dermal or ocular exposure .
Q. How can researchers validate the purity of this compound when scaling up from milligram to gram quantities?
Methodological Answer: Scale-up introduces risks of byproduct formation due to kinetic vs. thermodynamic control. Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress. For post-synthesis purification, compare column chromatography (silica gel) with preparative HPLC. Validate purity via H NMR integration of diagnostic peaks and inductively coupled plasma mass spectrometry (ICP-MS) to trace metal catalysts .
Advanced Research Questions
Q. How can computational chemistry tools accelerate the design of derivatives based on the 1,5-dithiaspiro[5.5]undecane scaffold?
Methodological Answer: Leverage quantum mechanics/molecular mechanics (QM/MM) hybrid methods to model steric and electronic effects of substituents. Software like Gaussian or ORCA can calculate Fukui indices to predict reactivity at specific positions. Machine learning algorithms trained on spirocyclic compound databases (e.g., PubChem) can propose novel derivatives with desired logP or binding affinity .
Q. What mechanistic insights explain contradictory regioselectivity outcomes in nucleophilic additions to this spirocyclic system?
Methodological Answer: Contradictions may arise from solvent-dependent transition states or competing frontier molecular orbital interactions. Conduct kinetic isotope effect (KIE) studies to distinguish between stepwise and concerted mechanisms. Compare experimental results with DFT-derived activation strain models. Case studies in CRDC subclass RDF2050103 (chemical engineering design) provide frameworks for reconciling kinetic vs. thermodynamic product ratios .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assay platforms?
Methodological Answer: Apply comparative analysis frameworks from political science methodologies, such as controlled comparison of assay conditions (e.g., cell line variability, incubation time). Normalize data using Z-score transformations and perform meta-analysis to identify confounding variables. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies integrate this compound into interdisciplinary studies, such as materials science or catalysis?
Methodological Answer: Explore its utility as a ligand in asymmetric catalysis by screening chiral derivatives against transition metals (e.g., Pd, Ru). In materials science, evaluate its self-assembly behavior via small-angle X-ray scattering (SAXS). Collaborate with computational groups to generate structure-property relationships using high-throughput virtual screening (HTVS) .
Q. How does the compound’s stability under extreme pH or temperature conditions impact its application in long-term studies?
Methodological Answer: Conduct accelerated stability studies per ICH Q1A guidelines, using HPLC to track degradation products (e.g., ester hydrolysis or thiol oxidation). Apply Arrhenius modeling to extrapolate shelf-life. For thermal stability, thermogravimetric analysis (TGA) coupled with DSC identifies decomposition thresholds .
Q. What green chemistry principles can be applied to improve the sustainability of its synthesis?
Methodological Answer: Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Employ biocatalysts (e.g., immobilized lipases) for esterification steps. Evaluate atom economy using E-factor calculations and adopt membrane separation technologies (CRDC subclass RDF2050104) to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
